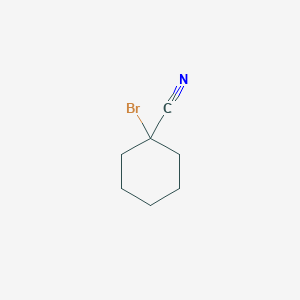

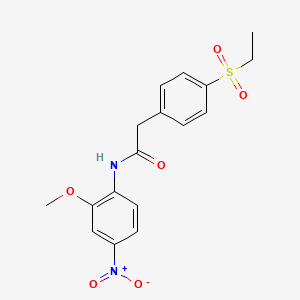

![molecular formula C18H23N7O3S B2563090 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone CAS No. 898414-70-5](/img/structure/B2563090.png)

2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

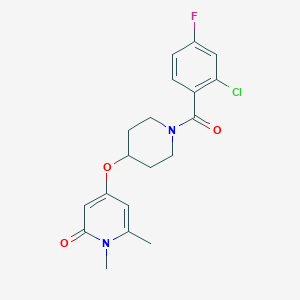

The compound “2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone” is a complex organic molecule. It contains multiple functional groups, including a triazolo[4,3-a][1,3,5]triazin-3-yl group, an ethylamino group, and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The triazolo[4,3-a][1,3,5]triazin-3-yl group, in particular, contributes to the complexity of the molecule .Wissenschaftliche Forschungsanwendungen

Molecular Dimensions and Aromatic Delocalization

Research on similar compounds to 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone reveals insights into their molecular dimensions and aromatic delocalization. For instance, the study of 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine and related compounds highlights the presence of aromatic delocalization in the pyrazole rings. These findings can be pivotal for understanding the chemical properties and potential applications of the compound (Insuasty et al., 2008).

Antioxidant Properties

Diphenylmethane derivatives, including bromophenols, demonstrate significant antioxidant properties. Research on bis(3,4-dimethoxyphenyl)methanone and its derivatives shows that these compounds exhibit effective antioxidant power, which might indicate potential applications of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone in areas requiring antioxidant properties (Balaydın et al., 2010).

Novel Triazinium-Imidothioate Zwitterions

The synthesis of novel triazinium-imidothioate zwitterions from compounds including thiadiazolo and triazolo rings offers insights into the potential for creating reactive and structurally diverse intermediates. Such research could be relevant to the synthesis and application of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone in pharmaceutical or material science contexts (Wermann et al., 2005).

Synthesis of Diheteroaryl Thienothiophene Derivatives

The synthesis of new diheteroaryl thienothiophene derivatives, as studied in compounds like 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone, can provide valuable insights into the chemicalproperties and reactions of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone. This research indicates possibilities for the creation of novel compounds with unique chemical characteristics, which might have implications in material science or pharmaceuticals (Mabkhot et al., 2011).

Potential as Inhibitors of 15-Lipoxygenase

Studies on derivatives of similar compounds, such as 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine, demonstrate potential as inhibitors of enzymes like 15-lipoxygenase. This suggests that 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone might be explored for its bioactivity and potential pharmaceutical applications (Asghari et al., 2016).

Enhancing Thermal Properties and Flammability Resistance

Research on novel polyamides bearing sulfide and sulfone units indicates that incorporating compounds like 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone could enhance thermal properties and flammability resistance of materials. This is particularly relevant in the field of material science for developing heat-resistant and safer materials (Shabanian et al., 2015).

Synthesis of Pyrimidines and Triazolo-pyrimidines

The synthesis of heterocondensed pyrimidines and triazolo-pyrimidines from enaminonitriles suggests a range of potential chemical transformations for 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone, which could lead to new compounds with unique properties, useful in various chemical industries (Wamhoff et al., 1993).

Antimicrobial Activity

The synthesis of pyrazoline and pyrazole derivatives and their demonstrated antimicrobial activity suggest the potential for 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone to be used in developing new antimicrobial agents (Hassan, 2013).

Eigenschaften

IUPAC Name |

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O3S/c1-5-19-15-21-16(20-6-2)25-17(22-15)23-24-18(25)29-10-12(26)11-7-8-13(27-3)14(9-11)28-4/h7-9H,5-6,10H2,1-4H3,(H2,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKKLOQAJWZIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

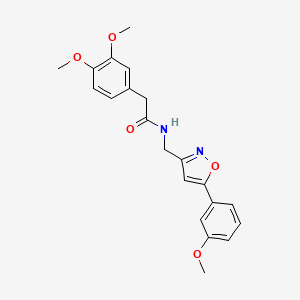

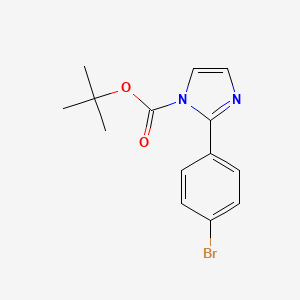

![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)

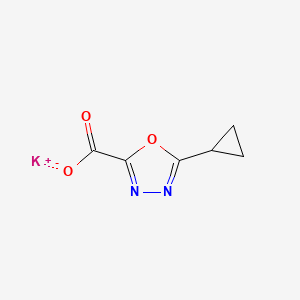

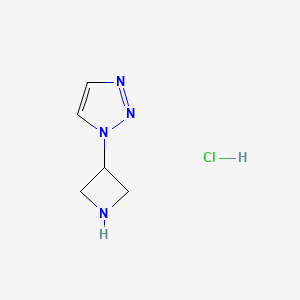

![3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2563017.png)

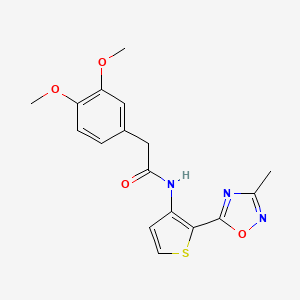

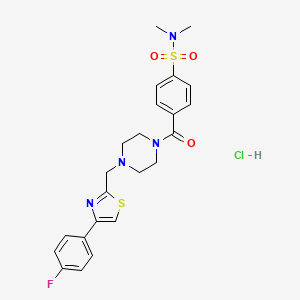

![2-[2-[Cyano(ethyl)amino]ethyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2563019.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2563023.png)

![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)